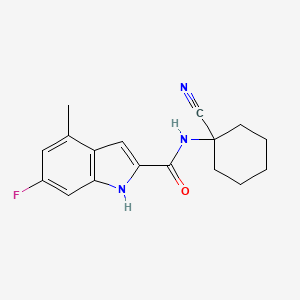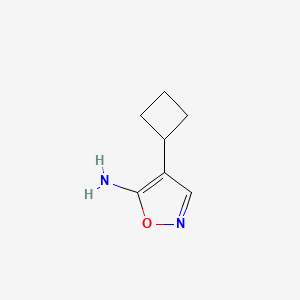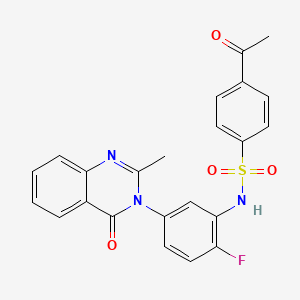
N1-(4-chlorobenzyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N1-(4-chlorobenzyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide” is a complex organic compound. It contains several functional groups including a chlorobenzyl group, a phenylmorpholino group, and an oxalamide group. These groups are likely to influence the compound’s physical and chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the chlorobenzyl group could potentially be introduced through a nucleophilic aromatic substitution reaction . The phenylmorpholino group might be introduced through a reaction involving a phenyl compound and a morpholino compound .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The presence of these groups would likely result in a highly polar molecule with potential for hydrogen bonding .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the chlorobenzyl group could potentially undergo further nucleophilic aromatic substitution reactions . The oxalamide group might be susceptible to hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, its solubility would likely be affected by its polarity and potential for hydrogen bonding . Its spectral properties (e.g., IR, NMR) would reflect the presence of its various functional groups .Scientific Research Applications
Synthesis and Chemical Properties
- A Novel Synthetic Approach : A study by Mamedov et al. (2016) introduced a novel synthetic pathway for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, which could potentially be applied to the synthesis of complex molecules like N1-(4-chlorobenzyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide. This method is operationally simple and yields anthranilic acid derivatives and oxalamides, suggesting its utility in generating diverse chemical entities for various applications (Mamedov et al., 2016).
Potential Biological Activities
- Mitosis Inhibition by Benzamide Derivatives : Merlin et al. (1987) investigated a series of N-(1,1-dimethylpropynyl) benzamide compounds for their ability to inhibit mitosis in plant cells, a property that could be relevant to the study of N1-(4-chlorobenzyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide if similar structural activities are considered. This research highlights the potential of specific chemical structures to modulate biological processes, which may extend to the exploration of oxalamide derivatives in biological systems (Merlin et al., 1987).
Material Science and Polymer Research
- Polymer Science Applications : Research on azo polymers by Meng et al. (1996) presents an example of how specific chemical modifications, akin to those in the structure of N1-(4-chlorobenzyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide, can influence material properties such as birefringence. This study could inform the development of new materials with tailored optical properties, suggesting that modifications to oxalamide structures might be explored for similar applications (Meng et al., 1996).
Environmental Science
- Dehalorespiration of Chlorinated Compounds : Adrian et al. (2000) explored the reductive dechlorination of chlorobenzenes by strain CBDB1, offering insights into the microbial transformation of chlorinated organic compounds. This research could indirectly relate to studies on N1-(4-chlorobenzyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide by providing foundational knowledge on the environmental fate and microbial interactions of chlorinated benzyl compounds (Adrian et al., 2000).
properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O3/c23-19-9-7-17(8-10-19)15-25-22(28)21(27)24-11-4-12-26-13-14-29-20(16-26)18-5-2-1-3-6-18/h1-3,5-10,20H,4,11-16H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBRYJGRDRLQDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorobenzyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2947732.png)
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2947734.png)
![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B2947736.png)

![Ethyl 5-acetamido-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2947742.png)
![2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide](/img/structure/B2947747.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2947748.png)

![ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2947750.png)

![Methyl 4-[(Z)-2-cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]benzoate](/img/structure/B2947752.png)

![Ethyl 6-benzyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2947754.png)
